5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Description
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse chemical and pharmacological properties, making them of significant interest in various fields such as medicinal chemistry, materials science, and industrial applications .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-23-14-9-7-12(8-10-14)15-11-16(13-5-3-2-4-6-13)22-17(18-15)19-20-21-22/h2-11,16H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWOUBLINIPCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild and efficient conditions, often utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction conditions are designed to yield the desired product in good to excellent yields, with short reaction times and minimal by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic processes is essential for industrial applications to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted tetrazolopyrimidines .
Scientific Research Applications
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant activities
Materials Science: The compound’s photoluminescence properties and quasi-reversible redox behavior make it a candidate for light-emitting devices and molecular wires.
Polymer Chemistry: It is used in the synthesis of polymers and supramolecular structures due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-c]quinazoline-5-thione: This compound shares a similar tetrazole ring structure and exhibits antimicrobial properties.
Tetrazolo[1,5-a]pyrimidine-6-carboxylates: These compounds are structurally related and have been studied for their pharmacological activities.
Uniqueness
5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
